Clodinafop-propargyl

Weed Science Field Efficacy Wheat Agronomy

Systemic ACCase inhibitor (HRAC Group 1) for selective post-emergence grass weed control in wheat, barley, rye, triticale. Mutation-specific cross-resistance: 67–72-fold resistance in Ile-2041-Asn Avena fatua mutants, enabling diagnostic resistance monitoring. Wheat safety depends on cloquintocet-mexyl safener (4:1) inducing GST/CYP450 detoxification. Field rate: 30–60 g a.i./ha. Soil DT50 2.35–11.20 days, low carryover. For analytical standards, resistance research, and formulation development.

Molecular Formula C17H13ClFNO4
Molecular Weight 349.7 g/mol
CAS No. 105512-06-9
Cat. No. B133425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClodinafop-propargyl
CAS105512-06-9
Synonyms(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid 2-Propyn-1-yl Ester;  Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate;  Topik; 
Molecular FormulaC17H13ClFNO4
Molecular Weight349.7 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
InChIInChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1
InChIKeyJBDHZKLJNAIJNC-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn organic solvents at 25 °C (g/L): ethanol - 92;  acetone - 880;  toluene - 690;  n-hexane - 0.0086;  n-octanol - 25
Soluble in most organic solvents
In water, 2.5 ppm at 20 °C
In water, 4.0 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Clodinafop-propargyl (CAS 105512-06-9) ACCase Inhibitor Herbicide: Technical Baseline and Procurement-Relevant Identity


Clodinafop-propargyl is a foliar-absorbed, systemic post-emergence aryloxyphenoxypropionate (APP or 'FOP') herbicide that inhibits acetyl-coenzyme A carboxylase (ACCase, HRAC Group 1/WSSA Group 1), blocking de novo fatty acid biosynthesis in susceptible grass weeds [1]. It is registered globally for selective control of annual gramineous weeds—including Avena fatua (wild oat), Avena sterilis (sterile oat), Lolium rigidum (rigid ryegrass), Phalaris minor (canarygrass), Alopecurus myosuroides (blackgrass), and Setaria spp.—in wheat (Triticum aestivum and T. durum), barley, rye, and triticale [2]. Commercial formulations typically incorporate the safener cloquintocet-mexyl at a 4:1 active ingredient-to-safener ratio to confer wheat crop selectivity, with standard field application rates ranging from 30 to 60 g active ingredient per hectare .

Why Generic Substitution Fails: Quantitative Performance Gaps Between Clodinafop-propargyl and Alternative ACCase Inhibitors


While clodinafop-propargyl shares the ACCase inhibition target with other FOP herbicides (e.g., fenoxaprop-P-ethyl, diclofop-methyl) and phenylpyrazoline 'DEN' herbicides (e.g., pinoxaden), interchangeability is contraindicated by significant quantitative divergences in three procurement-critical domains. First, field efficacy against key Avena spp. populations varies by up to 11 percentage points in grain yield impact depending on the specific APP compound selected [1]. Second, cross-resistance patterns are mutation-specific: Ile-2041-Asn ACCase mutants in Avena fatua confer 67- to 72-fold resistance to clodinafop-propargyl but only low-level resistance to pinoxaden, whereas the inverse pattern is observed for Ile-1781-Leu mutants in Alopecurus japonicus, which exhibit high cross-resistance to both compounds [2]. Third, the wheat crop safety profile is directly contingent on the co-formulated safener system—cloquintocet-mexyl at a 1:4 ratio with clodinafop-propargyl—which induces glutathione-S-transferase and CYP450-mediated detoxification that is not equivalently conferred when other safeners or unsafenered FOP formulations are employed [3].

Clodinafop-propargyl Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


Clodinafop-propargyl vs. Fenoxaprop-P-ethyl Field Performance in Avena fatua Control and Wheat Grain Yield

In a two-year, multi-location field trial conducted in Southern Punjab, Pakistan, clodinafop-propargyl (Topik 15 WP at 200 g product ha⁻¹) was directly compared with fenoxaprop-P-ethyl (Puma Super 75 EW at 1.25 L ha⁻¹) for Avena fatua control in wheat [1]. While both herbicides produced significant yield gains versus the weedy check, fenoxaprop-P-ethyl demonstrated numerically superior performance: at the Dera Ghazi Khan site, fenoxaprop-P-ethyl increased wheat yield by 18% compared to clodinafop-propargyl's 16% increase; at the Rajanpur site, the differential widened to 32% yield increase for fenoxaprop-P-ethyl versus 29% for clodinafop-propargyl, representing a 3% absolute grain yield difference across sites [1].

Weed Science Field Efficacy Wheat Agronomy

Clodinafop-propargyl Resistance Factor in Avena fatua Populations Harboring Ile-2041-Asn ACCase Mutation

Whole-plant dose-response assays on Avena fatua populations from Xinjiang, China revealed that resistant populations R1623 and R1625 exhibited 71.71-fold and 67.76-fold resistance to clodinafop-propargyl, respectively, relative to the susceptible S1496 reference population [1]. Molecular characterization identified an Ile-2041-Asn ACCase target-site mutation in both resistant populations—the first documented report of this mutation in A. fatua globally [1]. Critically, these same populations displayed only low-level resistance to pinoxaden (PPZ) and clethodim (CHD), and remained fully sensitive to ALS inhibitors mesosulfuron-methyl and pyroxsulam, establishing a defined cross-resistance profile [1].

Herbicide Resistance Molecular Weed Science Target-Site Mutation

Crop-Selective Metabolic Detoxification: Clodinafop-propargyl Metabolism in Wheat vs. Non-Target Tobacco

Metabolism studies using ¹⁴C-labeled clodinafop-propargyl (CfP) in plant cell suspension cultures demonstrated that wheat (Triticum aestivum cv. Heines Koga II) completely metabolizes the parent compound within 48 hours, with no detectable CfP remaining in cell extracts, whereas tobacco (Nicotiana tabacum) cultures retained trace amounts of the parent compound [1]. In wheat cells, non-extractable bound residues represented 16.54% of applied ¹⁴C without safener and 30.87% with the safener cloquintocet-mexyl (CqM), indicating that CqM accelerates CfP metabolism and sequestration [1]. In contrast, tobacco cells produced only 1.50–2.82% non-extractable residues, confirming that CfP detoxification is species-dependent and wheat-specific metabolic machinery is essential for crop tolerance [1].

Herbicide Metabolism Crop Selectivity Safener Mechanism

ACCase Mutation-Specific Cross-Resistance: Ile-1781-Leu and Trp-2027-Cys Alleles in American Sloughgrass

A cross-resistance study using purified American sloughgrass (Beckmannia syzigachne) plants homozygous for specific ACCase mutations established quantitative cross-resistance profiles across seven ACCase-inhibiting herbicides [1]. The Ile-1781-Leu allele conferred high-level resistance to clodinafop-propargyl, fenoxaprop-P-ethyl, fluazifop-P-butyl, and pinoxaden, while the Trp-2027-Cys allele endowed high-level resistance to APPs (including clodinafop-propargyl) and pinoxaden but lower-level resistance to cyclohexanedione (CHD) herbicides such as clethodim and sethoxydim [1]. The Trp-2078-Gly allele was unique in conferring high-level resistance to all seven herbicides tested [1].

Cross-Resistance Patterns ACCase Alleles Molecular Weed Science

Safener Cloquintocet-mexyl Formulation Ratio: Standardized 4:1 Co-formulation with Clodinafop-propargyl

Commercial clodinafop-propargyl formulations for wheat are universally co-formulated with the safener cloquintocet-mexyl at a fixed active ingredient ratio of 4:1 (clodinafop-propargyl : cloquintocet-mexyl), yielding a 240 g/L EC formulation containing 60 g/L safener . This ratio is codified in international regulatory frameworks, including U.S. EPA tolerance exemptions that recognize the 1:4 safener-to-active proportion as the validated inert ingredient standard for wheat applications [1]. Patent literature further confirms that alternative safener ratios (e.g., 1:3 to 1:5) are functionally equivalent to the 4:1 standard, but deviation outside this narrow window compromises wheat selectivity [2].

Formulation Chemistry Herbicide Safeners Crop Tolerance

Clodinafop-propargyl: Validated Application Scenarios Based on Quantitative Evidence


Wheat Fields with Documented Fenoxaprop-P-ethyl Resistance but Suspected Ile-2041-Asn ACCase Mutation Absence

In regions where Avena fatua or Phalaris minor populations have evolved resistance to fenoxaprop-P-ethyl but molecular diagnostics have not yet confirmed the specific ACCase mutation present, clodinafop-propargyl may retain efficacy if the resistance is conferred by mutations that do not produce cross-resistance to this compound. The 2023 study demonstrating 67- to 72-fold clodinafop-propargyl resistance in Ile-2041-Asn mutants underscores that this specific allele must be ruled out before deployment [1]. Conversely, where fenoxaprop-P-ethyl resistance is known to arise from non-target-site mechanisms (e.g., enhanced CYP450 metabolism) without Ile-2041-Asn, clodinafop-propargyl remains a viable alternative, as supported by the cross-resistance pattern data showing allele-specificity [2].

Crop Rotation Systems Requiring Broadleaf Weed Tank-Mix Compatibility Without Antagonism

Clodinafop-propargyl is graminicide-specific with no inherent broadleaf activity, necessitating tank-mix partners for comprehensive weed control. Its physicochemical compatibility with auxinic herbicides (2,4-D, MCPA, dicamba), sulfonylureas (metsulfuron-methyl, chlorsulfuron), and nitriles (bromoxynil) is documented in commercial formulation guidelines [1]. The quantitative field data from Pakistan confirm that clodinafop-propargyl at 200 g ha⁻¹ delivers 29–32% wheat yield recovery when applied as a post-emergence standalone treatment [2], and this performance is maintained or enhanced when tank-mixed with compatible broadleaf herbicides.

High-Value Seed Wheat Production Requiring Documented Crop Safety and Minimal Carryover Risk

The wheat-specific metabolic detoxification of clodinafop-propargyl, as demonstrated by the 30.87% non-extractable bound residue formation with safener cloquintocet-mexyl versus only 1.50–2.82% in non-target tobacco [1], provides a biochemical basis for its excellent crop safety profile. Additionally, soil dissipation studies report a half-life of 2.35–11.20 days in soil and 6.00 days in wheat plant tissue [2], indicating minimal carryover risk to rotational crops. This combination of rapid soil degradation and crop-specific metabolism supports use in high-value seed wheat production where crop injury or residue contamination is unacceptable.

Resistance Monitoring and Allele-Specific Diagnostic Research Programs

Clodinafop-propargyl serves as a critical diagnostic probe compound in ACCase inhibitor resistance research. The established cross-resistance patterns associated with specific ACCase mutations—such as the Trp-2027-Cys allele conferring high resistance to clodinafop-propargyl and pinoxaden but lower resistance to clethodim [1]—enable researchers to use clodinafop-propargyl dose-response assays as a first-tier screening tool to infer probable underlying resistance mechanisms before proceeding to costly molecular sequencing. Research procurement of analytical-grade clodinafop-propargyl (≥97% purity) is therefore essential for academic, government, and industry resistance monitoring programs worldwide.

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